molecular formula C21H18Cl2N2O B2929047 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol CAS No. 304878-30-6

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol

Cat. No.: B2929047
CAS No.: 304878-30-6
M. Wt: 385.29
InChI Key: UXYYNDQCQZYLNX-UHFFFAOYSA-N
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Description

This compound belongs to a class of carbazole aminoalcohols with a 3,6-dichlorocarbazole core and a phenylamino-propan-2-ol side chain. The phenylamino substituent distinguishes it from alkylamino or benzylamino derivatives, which are more commonly studied for antimicrobial applications .

Properties

IUPAC Name

1-anilino-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-17(26)12-24-16-4-2-1-3-5-16/h1-11,17,24,26H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYYNDQCQZYLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol typically involves the following steps:

    Formation of 3,6-dichlorocarbazole: This can be achieved by chlorination of carbazole using reagents such as thionyl chloride or phosphorus pentachloride.

    N-alkylation: The 3,6-dichlorocarbazole is then subjected to N-alkylation with an appropriate alkylating agent, such as 3-chloropropanol, in the presence of a base like potassium carbonate.

    Amination: The resulting intermediate is then reacted with aniline under suitable conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Aniline or thiol in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized carbazole derivatives.

    Reduction: Formation of reduced carbazole derivatives.

    Substitution: Formation of substituted carbazole derivatives with various functional groups.

Scientific Research Applications

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Electronics: It is explored for its use in organic photovoltaic cells and field-effect transistors.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. For example:

    Anticancer Activity: The compound may inhibit the activity of certain enzymes involved in cell proliferation and induce apoptosis in cancer cells.

    Antimicrobial Activity: It may disrupt the cell membrane integrity of microorganisms, leading to cell death.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and modulate immune responses.

Comparison with Similar Compounds

Table 1: Key Analogs and Their Properties
Compound Name Substituents Molecular Weight Biological Activity Source (Evidence ID)
1-(3,6-Dichloro-9H-carbazol-9-yl)-3-[(3-methylbutyl)amino]propan-2-ol (10) 3-Methylbutylamino 407.3 Antibacterial (E. coli, MIC: low µM); synergizes with kanamycin
(R)-1-(Butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol ((R)-7) (R)-Butylamino 365.1 Antischistosomal activity; mp: 73.2–75.4°C
(S)-1-(Butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol ((S)-7) (S)-Butylamino 365.1 Antischistosomal activity; mp: 121.5–125.3°C
SPI031 (1-(sec-Butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol) sec-Butylamino 393.3 Broad-spectrum antibacterial (S. aureus, P. aeruginosa); targets efflux pumps
P7C3 (1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol) 3,6-Dibromo, phenylamino 488.2 Neurogenic activity; promotes neural stem cell survival
1-(Benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol Benzylamino 399.3 Synthetic intermediate; no direct activity reported

Structure-Activity Relationships (SAR)

Role of the Amino Side Chain
  • Alkylamino Derivatives: Compounds with alkylamino groups (e.g., 3-methylbutylamino in analog 10 or sec-butylamino in SPI031) exhibit potent antibacterial activity, likely due to enhanced membrane penetration .
  • Phenylamino Derivatives: The phenylamino group in the parent compound and P7C3 shifts activity toward non-antibacterial applications, such as neuroprotection, possibly due to reduced hydrophobicity or altered target interactions .
Halogenation Effects
  • 3,6-Dichloro vs. 3,6-Dibromo : Chlorinated analogs (e.g., SPI031) are associated with antibacterial activity, while brominated derivatives (e.g., P7C3) are linked to neurogenic effects. Bromine’s larger atomic size may enhance binding to eukaryotic targets like DNMT1 or neurogenic pathways .
Synergistic and Combinatorial Effects
  • SPI031’s covalent linkage to titanium surfaces (SPI031-Ti) prevents biofilm formation, demonstrating utility in medical implants .

Pharmacokinetic and Mechanistic Insights

  • Antibacterial Mechanism: SPI031 disrupts bacterial membranes and inhibits efflux pumps (e.g., nfxB mutants in P. aeruginosa), reducing drug efflux and enhancing intracellular accumulation .
  • Neurogenic Mechanism : P7C3 enhances mitochondrial NAD+ salvage pathways, promoting neuronal survival in neurodegenerative models .

Biological Activity

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol is a synthetic organic compound notable for its unique structural characteristics, including dichloro substitutions on the carbazole moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer, antimicrobial, and anti-inflammatory domains.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈Cl₂N₂O, with a molecular weight of approximately 363.3 g/mol. The presence of chlorine atoms at the 3 and 6 positions of the carbazole ring enhances its reactivity and biological activity compared to similar compounds lacking these substituents.

The biological activities of this compound can be attributed to several mechanisms:

  • Anticancer Activity : It may inhibit specific enzymes involved in cell proliferation and induce apoptosis in cancer cells.
  • Antimicrobial Activity : The compound potentially disrupts microbial cell membrane integrity, leading to cell death.
  • Anti-inflammatory Activity : It may modulate immune responses by inhibiting pro-inflammatory cytokine production .

Biological Activity Overview

Research has shown that compounds similar to this compound exhibit significant biological activities. The following table summarizes findings related to various carbazole derivatives:

Compound NameStructural FeaturesBiological ActivityIC50 (µM)
1-(9H-carbazol-9-yl)-3-(phenylamino)propan-2-olLacks chloro substituentsReduced potencyN/A
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-olContains bromo substituentsDistinct biological profileN/A
1-(3,6-dimethyl-9H-carbazol-9-yl)-3-(phenylamino)propan-2-olContains methyl groupsVariations in activityN/A
This compoundDichloro substitutions enhance activityAnticancer, antimicrobial, anti-inflammatoryN/A

Case Studies and Research Findings

Recent studies have highlighted the biological potential of carbazole derivatives:

  • Antiproliferative Activity : Research conducted by Akue-Gedu et al. demonstrated that N-substituted carbazoles showed significant antiproliferative effects against various human cancer cell lines with IC50 values ranging from 8–20 µM .
  • Neuroprotective Effects : A series of N-substituted carbazole derivatives were evaluated for neuroprotective activity against glutamate-induced neurotoxicity. Compounds displayed protective effects at concentrations as low as 3 µM .
  • Inhibition of Enzyme Activity : Studies indicated that certain derivatives could inhibit key signaling pathways associated with cancer progression, demonstrating a concentration-dependent response .

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